(3R)-1-Benzyl-3-methyl-piperidin-4-one
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Overview
Description
(3R)-1-Benzyl-3-methyl-piperidin-4-one is a chiral piperidine derivative. Piperidine compounds are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the benzyl group and the chiral center at the third position adds to the compound’s versatility and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3R)-1-Benzyl-3-methyl-piperidin-4-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the condensation of a benzylamine derivative with a suitable ketone, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and enantioselectivity. The choice of method depends on factors like cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3R)-1-Benzyl-3-methyl-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
(3R)-1-Benzyl-3-methyl-piperidin-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-Benzyl-3-methyl-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
- (3R)-1-Benzyl-4-methyl-piperidin-4-one
- (3R)-1-Benzyl-3-ethyl-piperidin-4-one
- (3R)-1-Benzyl-3-methyl-piperidin-2-one
Uniqueness: (3R)-1-Benzyl-3-methyl-piperidin-4-one is unique due to its specific stereochemistry and the presence of both the benzyl and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3R)-1-benzyl-3-methylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQAJYCAXPHYNV-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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